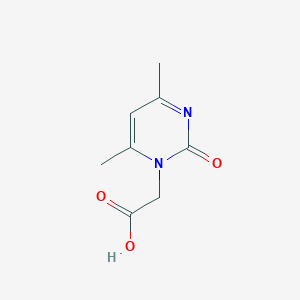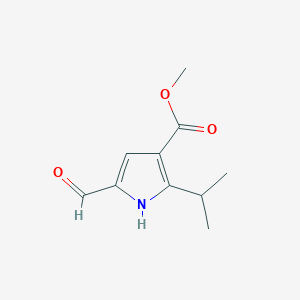
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate, also known as DF-MB-3F, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DF-MB-3F is a small molecule inhibitor that targets specific protein kinases involved in cancer and other diseases.
Mechanism of Action
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate inhibits specific protein kinases involved in cancer and other diseases. It binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has been shown to have anti-inflammatory and anti-viral properties. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in drug discovery and development. However, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. It also has limited selectivity for specific protein kinases, which can lead to off-target effects.
Future Directions
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has several potential future directions. It can be further optimized to improve its selectivity for specific protein kinases. It can also be used in combination with other drugs to enhance its efficacy. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate can be used in various studies to investigate the molecular mechanisms of cancer and other diseases. It can also be used in preclinical and clinical studies to evaluate its safety and efficacy as a potential drug candidate.
Synthesis Methods
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-fluoro-4-methylbenzoic acid with oxalyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with 2,4-difluoro-benzylamine to form the intermediate product. The intermediate product is then reacted with 2-oxoethyl-1,3-dioxolane to form 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate.
Scientific Research Applications
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit specific protein kinases involved in cancer and other diseases. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has also been shown to have anti-inflammatory and anti-viral properties. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate has been used in various studies to investigate the molecular mechanisms of cancer and other diseases.
properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-fluoro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-10-2-3-11(6-14(10)19)17(23)24-9-16(22)21-8-12-4-5-13(18)7-15(12)20/h2-7H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOAWDVAEOZSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-fluoro-4-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2785345.png)

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2785347.png)



![3-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2785352.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2785355.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2785360.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2785362.png)